2-chloro-N'-hydroxybenzenecarboximidamide
Description
Structural and Chemical Context of Hydroxybenzenecarboximidamide Derivatives
Hydroxybenzenecarboximidamide derivatives are characterized by the presence of a C(=NOH)NH₂ functional group attached to a benzene (B151609) ring. researchgate.net This arrangement of atoms imparts specific chemical properties to the molecule. The amidoxime (B1450833) group is amphoteric, meaning it can act as both a weak acid (due to the hydroxyl group) and a weak base (due to the amino group).
The general structure of a hydroxybenzenecarboximidamide allows for a wide range of derivatives through substitution on the benzene ring. The introduction of different functional groups onto the aromatic ring can significantly influence the electronic properties, reactivity, and biological activity of the molecule.
Table 1: Key Structural Features of Hydroxybenzenecarboximidamide Derivatives
| Feature | Description | Significance |
| Core Structure | A benzene ring bonded to a carboximidamide group. | Provides a stable aromatic scaffold for further functionalization. |
| Amidoxime Group | Contains both a hydroxylamino (=NOH) and an amino (-NH₂) group attached to the same carbon. | Acts as a versatile functional group for synthesis and can participate in hydrogen bonding. |
| Substituents | Various atoms or groups can be attached to the benzene ring. | Modulate the electronic and steric properties of the molecule, influencing its chemical and biological behavior. |
Significance of Amidoximes as Synthetic Precursors in Organic Synthesis
Amidoximes are highly valuable building blocks in organic synthesis, primarily due to their ability to be converted into a variety of heterocyclic compounds. wikipedia.org This versatility stems from the reactivity of the amidoxime functional group, which contains both nucleophilic and electrophilic centers.
One of the most prominent applications of amidoximes is in the synthesis of 1,2,4-oxadiazoles . wikipedia.orggoogle.com These five-membered heterocyclic rings are of significant interest in medicinal chemistry due to their presence in a number of biologically active compounds. The synthesis of 1,2,4-oxadiazoles from amidoximes typically involves the reaction with an acylating agent, such as an acyl chloride or a carboxylic acid, followed by a cyclization-dehydration reaction. wikipedia.orgnih.gov The reaction can often be performed in a one-pot procedure. wikipedia.orgnih.gov
Beyond 1,2,4-oxadiazoles, amidoximes can serve as precursors for other heterocyclic systems, including imidazoles, oxazoles, and thiazoles, further highlighting their importance in synthetic chemistry. wikipedia.org
Table 2: Heterocyclic Systems Derived from Amidoxime Precursors
| Heterocycle | General Synthetic Approach | Significance |
| 1,2,4-Oxadiazoles | Reaction with acylating agents followed by cyclization. wikipedia.orggoogle.com | Important pharmacophore in drug discovery. google.com |
| Imidazoles | Can be synthesized through various multi-step reaction sequences starting from amidoximes. wikipedia.org | Core structure in many natural products and pharmaceuticals. |
| Oxazoles | Accessible through specific cyclization reactions of amidoxime derivatives. wikipedia.org | Found in a range of biologically active compounds. |
Overview of Research Directions for Halogenated Amidoxime Systems
The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. chemscene.com Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. chemscene.com
Research into halogenated amidoxime systems is driven by the potential to create novel therapeutic agents. The presence of a halogen, such as the chlorine atom in 2-chloro-N'-hydroxybenzenecarboximidamide , can lead to compounds with enhanced biological activity. For instance, halogenated benzamide (B126) derivatives have been explored for their potential as antimicrobial and anticancer agents.
Current research directions for halogenated amidoxime systems include:
Synthesis of Novel Derivatives: The development of efficient synthetic routes to a wider variety of halogenated amidoximes to expand the available chemical space for drug discovery.
Biological Evaluation: Screening of these compounds against a range of biological targets, including enzymes and receptors, to identify new lead compounds for various diseases.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the structure of halogenated amidoximes to understand how changes in the position and nature of the halogen atom affect their biological activity. This knowledge is crucial for the rational design of more potent and selective drugs.
While specific, in-depth research on This compound is not extensively documented in publicly available literature, its structural features and the known reactivity of the amidoxime group suggest its potential as a valuable intermediate in the synthesis of novel heterocyclic compounds and as a candidate for biological evaluation. Further investigation into this specific molecule could yield interesting and valuable scientific findings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFXBVGIXZOOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56935-60-5 | |
| Record name | 2-chloro-N'-hydroxybenzene-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Chloro N Hydroxybenzenecarboximidamide
Established Synthetic Routes to Benzenecarboximidamide Derivatives
The synthesis of benzenecarboximidamide derivatives, a class of compounds known as amidoximes, has been well-documented through several reliable methods. The most prevalent and widely utilized approach involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov This foundational reaction was first described by Tiemann, who demonstrated that heating a nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate yields the corresponding amidoxime (B1450833). nih.gov
Beyond the classic nitrile route, other functional groups can serve as starting points for amidoxime synthesis. These alternative precursors include:
Thioamides nih.gov
Amidine hydrochlorides nih.gov
Iminoethers nih.gov
Imidoylbenzotriazoles nih.gov
Furthermore, one-pot procedures have been developed that allow for the synthesis of N-substituted amidoximes directly from carboxylic acids or acid chlorides, offering a streamlined process from more common starting materials. rsc.org Another established, though less common, method involves the reaction of primary nitroalkanes with lithium or magnesium amides. nih.gov A patented method highlights the formation of benzamidoxime (B57231) from benzonitrile (B105546) and hydroxylamine hydrochloride, which can then be used in subsequent reactions. google.com
Reaction Conditions and Optimization Strategies
The efficacy of amidoxime synthesis is highly dependent on the specific reaction conditions employed. Optimization of these parameters is key to achieving high yields and purity. tandfonline.com The traditional method involves heating the nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate or potassium carbonate, in an alcohol solvent like ethanol (B145695) at temperatures between 60-80°C for several hours. nih.govnih.gov
Modern optimization strategies have explored various combinations of solvents, bases, and temperatures to improve efficiency and sustainability. For instance, bases such as triethylamine (B128534) are commonly used, and solvents can range from ethanol to dimethyl sulfoxide (B87167) (DMSO). researchgate.nettandfonline.com Reaction times can vary significantly, from a few hours to over a day, depending on the reactivity of the substrate and the chosen conditions. nih.govresearchgate.net
A significant advancement involves the use of an aqueous solution of hydroxylamine, which can obviate the need for a separate base and often leads to shorter reaction times. nih.govgoogle.com Green chemistry principles have driven the development of protocols using water as the reaction solvent at room temperature, which simplifies the work-up process and reduces environmental impact. tandfonline.comtandfonline.com
Below is a table summarizing various established reaction conditions for the synthesis of amidoxime derivatives.
| Method | Starting Material | Reagents | Solvent | Conditions | Yield (%) |
| Classic Tiemann | Nitrile | NH₂OH·HCl, Na₂CO₃ | Ethanol | 60–80 °C, several hours | Up to 98% nih.gov |
| Base Variation | Aryl Nitrile | NH₂OH·HCl, Triethylamine | Water | Room Temp, 6 h | Good tandfonline.comtandfonline.com |
| High-Temp | Nitrile | NH₂OH·HCl, KOtBu | DMSO | 0 °C to RT, 18 h | N/A researchgate.net |
| Aqueous NH₂OH | Acetonitrile | 50% aq. NH₂OH | None | 25 °C, 24 h | N/A google.com |
| One-Pot | Carboxylic Acid | I₂, PPh₃, Amine, NH₂OH·HCl, Et₃N | Dichloromethane | 0 °C to RT, ~3 h | N/A rsc.org |
Catalytic Systems in Amidoxime Synthesis
While the standard synthesis of amidoximes from nitriles is typically a stoichiometric reaction mediated by a base, research into catalytic systems is an emerging area of interest. The base, usually an alkali carbonate or an organic amine, acts as a reagent to neutralize the hydrochloride salt of hydroxylamine and facilitate the nucleophilic attack, rather than as a true catalyst. nih.govtandfonline.com
The development of genuinely catalytic, atom-economical transformations for amidoxime synthesis remains a goal in organic chemistry. However, catalytic systems are more established in reactions involving related functional groups. For example, various metal catalysts have been effectively used for the Beckmann rearrangement of aldoximes to produce primary amides. documentsdelivered.com Additionally, a patent has described the use of an ionic liquid-supported nano-metal catalyst for the hydrogenation reduction of a pre-formed benzamidoxime into a benzamidine, which represents a catalytic transformation of the amidoxime product rather than its formation. google.com These examples highlight the potential for catalytic methods to be applied in the broader synthetic landscape of amidoxime chemistry.
Novel Approaches in 2-chloro-N'-hydroxybenzenecarboximidamide Synthesis
In recent years, synthetic chemists have pursued innovative methodologies to construct amidoxime frameworks, focusing on improving efficiency, selectivity, and sustainability. These novel approaches often leverage modern technologies to drive reactions.
Photochemical Synthesis and Light-Promoted Transformations
Photochemistry offers a powerful tool for accessing chemical transformations under mild conditions. A notable development is the metal-free, visible-light-induced reaction that converts nitroalkanes into oximes and related compounds. nih.gov This method uses a readily available organic photoredox catalyst, 4CzIPN, and an inexpensive amine as a reductant. nih.gov The reaction proceeds at ambient temperature and is tolerant of a wide array of functional groups. nih.gov While this specific transformation starts from a nitroalkane rather than a nitrile, it represents a modern, light-promoted pathway to the core hydroxymino functionality of the target molecule, demonstrating the potential of photochemistry in this area.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has become a cornerstone of rapid and efficient reaction optimization. This technology has been successfully applied to the synthesis of amidoximes, dramatically reducing reaction times compared to conventional heating. nih.govumn.edu A highly effective microwave-assisted method involves the reaction of imidoylbenzotriazoles with hydroxylamine, which can produce amidoximes in good yields within 5 to 20 minutes. nih.govnih.gov
Microwave irradiation is also effective for the more traditional synthesis from nitriles and hydroxylamine, accelerating the reaction and often improving yields. nih.govrsc.org The rapid, localized heating provided by microwaves enhances reaction kinetics, making it an attractive method for high-throughput synthesis and for creating functionalized materials, such as amidoxime-functionalized fibers for industrial applications. rsc.orgmdpi.com
The table below compares conventional heating with microwave-assisted synthesis for amidoxime preparation.
| Method | Starting Material | Reaction Time | Key Advantage |
| Conventional Heating | Nitrile | Hours to Days nih.gov | Well-established, simple equipment. |
| Microwave-Assisted | Imidoylbenzotriazole | 5–20 minutes nih.govnih.gov | Drastically reduced reaction time, high efficiency. |
| Microwave-Assisted | Nitrile on a polymer | 1 x 5 minutes rsc.org | Extremely rapid synthesis for material functionalization. |
Considerations for Sustainable and Efficient Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes. For amidoxime synthesis, several strategies have been developed to enhance sustainability and efficiency. One of the most significant is the use of water as a reaction solvent, which minimizes the reliance on volatile organic compounds. tandfonline.comtandfonline.com
Solvent-free reaction conditions represent another major step toward greener synthesis. nih.gov Methods employing ultrasonic irradiation to promote the reaction between nitriles and hydroxylamine without a solvent have been shown to produce amidoximes in high yields with short reaction times. nih.gov One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, are inherently more efficient as they reduce solvent usage, energy consumption, and waste generation. rsc.org Finally, microwave-assisted protocols contribute to sustainability by significantly shortening reaction times, which translates to lower energy consumption. mdpi.com
Retrosynthetic Analysis and Building Block Strategies for this compound
A primary retrosynthetic disconnection for this compound targets the N'-hydroxycarboximidamide functional group. This group can be logically disconnected at the carbon-nitrogen and nitrogen-oxygen bonds. This disconnection strategy is based on the well-established chemical transformation of a nitrile group into an N'-hydroxycarboximidamide (also known as an amidoxime) through the addition of hydroxylamine.
This primary disconnection simplifies the target molecule into two fundamental building blocks:
2-Chlorobenzonitrile (B47944) : An aromatic nitrile that provides the core carbon skeleton and the chloro-substituent.
Hydroxylamine : A simple inorganic reagent that provides the N'-hydroxyamine moiety.
The forward synthesis, therefore, involves the reaction of these two building blocks.
Further retrosynthetic analysis can be applied to the key building block, 2-chlorobenzonitrile. This intermediate can be derived from simpler starting materials through several established synthetic pathways. A common approach is the ammoxidation of 2-chlorotoluene (B165313). rsc.org This industrial process involves the reaction of the methyl group with ammonia (B1221849) and oxygen over a catalyst, typically in a one-step process, to form the nitrile. rsc.org Another route involves the Sandmeyer reaction, starting from 2-chloroaniline.
Building Block Strategies and Synthesis
The primary building blocks for the synthesis of this compound are 2-chlorobenzonitrile and a source of hydroxylamine, such as hydroxylamine hydrochloride. The core of the strategy is the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in 2-chlorobenzonitrile.
Key Building Blocks
| Building Block | Chemical Structure | Role in Synthesis |
| 2-Chlorobenzonitrile | Provides the 2-chlorobenzoyl backbone. The nitrile group is the electrophilic site for the key bond-forming reaction. | |
| Hydroxylamine | Acts as the nucleophile, adding to the nitrile to form the N'-hydroxycarboximidamide functional group. Often used as its hydrochloride salt for stability. |
The synthesis of the crucial precursor, 2-chlorobenzonitrile, has been achieved through various methods. One notable method is the ammoxidation of 2-chlorotoluene using a V₂O₅/Al₂O₃ catalyst. rsc.org This gas-phase reaction provides a direct route from an inexpensive starting material. rsc.org Alternative preparations include the base-catalyzed hydration of o-chlorobenzonitrile in an alcohol medium. google.com
The final synthetic step involves reacting 2-chlorobenzonitrile with hydroxylamine, typically in the presence of a base like sodium carbonate or potassium hydroxide (B78521) to neutralize the hydrochloride salt and facilitate the reaction. This reaction is generally carried out in a protic solvent such as ethanol or a mixture of water and ethanol.
Plausible Synthetic Route Summary
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-Chlorobenzonitrile, Hydroxylamine hydrochloride | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Ethanol/Water), Heat | This compound |
This building block approach provides a straightforward and efficient pathway to this compound, relying on a key, well-documented transformation and readily accessible starting materials.
Mechanistic Investigations of Reactions Involving 2 Chloro N Hydroxybenzenecarboximidamide
Elucidation of Reaction Pathways and Energy Landscapes
The primary route to the synthesis of 2-chloro-N'-hydroxybenzenecarboximidamide involves the nucleophilic addition of hydroxylamine (B1172632) to 2-chlorobenzonitrile (B47944). While specific experimental studies on the energy landscape of this particular reaction are not extensively documented in the literature, theoretical and experimental studies on analogous reactions between nitriles and hydroxylamine provide a well-established framework for its reaction pathway. rsc.orgresearchgate.net
The reaction is understood to proceed through a concerted or a stepwise pathway. In the concerted mechanism, the hydroxylamine attacks the carbon atom of the nitrile group, and simultaneously, a proton is transferred from the hydroxylamine nitrogen to the nitrile nitrogen. However, computational studies on similar systems often favor a stepwise mechanism.
The stepwise reaction pathway can be described as follows:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group in 2-chlorobenzonitrile. This leads to the formation of a zwitterionic intermediate. The presence of the electron-withdrawing chloro group on the benzene (B151609) ring is expected to enhance the electrophilicity of the nitrile carbon, thereby facilitating this initial attack.
Proton Transfer: The initial adduct is highly unstable and rapidly undergoes an intramolecular or solvent-assisted proton transfer from the hydroxylammonium nitrogen to the imine nitrogen. This step results in the formation of the more stable amidoxime (B1450833) product.
It has been noted in broader studies of amidoxime synthesis that the reaction conditions, such as the solvent and the presence of catalysts or additives, can significantly influence the reaction pathway and energy barriers. rsc.orgnih.gov For instance, the use of ionic liquids has been shown to alter the reaction mechanism and improve the selectivity for amidoxime formation over side products like amides. researchgate.net
Identification and Characterization of Reaction Intermediates
The direct experimental detection and characterization of reaction intermediates in the synthesis of this compound are challenging due to their transient nature. However, based on the generally accepted mechanism for amidoxime formation, several key intermediates can be postulated. researchgate.netnih.gov
The primary intermediate is the initial adduct formed from the nucleophilic attack of hydroxylamine on the 2-chlorobenzonitrile. This species can be described as a zwitterion or a neutral adduct depending on the precise timing of bond formation and proton transfer.
In reactions involving further transformations of amidoximes, such as their cyclization into 1,2,4-oxadiazoles, other intermediates come into play. For example, in the synthesis of N-substituted amidoximes, an imidoyl iodide intermediate has been proposed when using a triphenylphosphine-iodine system. nih.gov Although this is not directly applicable to the synthesis of the parent this compound, it highlights the types of reactive intermediates that can be generated from amidoxime precursors under specific conditions.
The characterization of such short-lived intermediates often relies on indirect methods, including:
Trapping Experiments: Introducing a reagent that can selectively react with the proposed intermediate to form a stable, characterizable product.
Spectroscopic Studies: Utilizing techniques like low-temperature NMR or mass spectrometry to detect the fleeting presence of intermediates under controlled conditions.
Computational Modeling: Density functional theory (DFT) and other computational methods are powerful tools for calculating the structures and energies of proposed intermediates and transition states, providing theoretical support for their existence. researchgate.net
Kinetic and Thermodynamic Aspects of Amidoxime Transformations
The kinetic and thermodynamic parameters of a reaction provide quantitative insights into its rate and equilibrium position. While specific data for this compound are scarce, general principles of chemical kinetics and thermodynamics can be applied to understand its formation and subsequent reactions.
The rate of formation of this compound from 2-chlorobenzonitrile and hydroxylamine is expected to follow a second-order rate law, being first order with respect to each reactant:
Rate = k[2-chlorobenzonitrile][hydroxylamine]
This is consistent with the proposed bimolecular nucleophilic addition mechanism. The rate constant, k, would be influenced by factors such as temperature, solvent polarity, and the presence of any catalysts. For instance, a more polar solvent could stabilize the charged transition state, potentially increasing the reaction rate.
Experimental determination of this rate law would involve monitoring the concentration of reactants or products over time under various initial concentrations. Techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy could be employed for this purpose. While a specific rate law for this exact reaction is not found in the reviewed literature, studies on the dehydration of aldoximes to nitriles, the reverse reaction in principle, often show dependencies on the concentrations of the substrate and the dehydrating agent. sphinxsai.com
The Gibbs free energy change (ΔG) determines the spontaneity of the reaction and is related to the enthalpy and entropy changes (ΔS) by the equation:
ΔG = ΔH - TΔS
For the addition of hydroxylamine to a nitrile, the entropy change is expected to be negative as two molecules combine to form one. However, the favorable enthalpy change usually dominates, leading to a negative ΔG and a spontaneous reaction under standard conditions.
The thermodynamic stability of the resulting amidoxime is a key factor. Amidoximes can exist as Z and E stereoisomers, with the Z-isomer generally being the more stable configuration. researchgate.net Furthermore, they can exhibit tautomerism, existing in equilibrium with their aminonitrone form, although the amidoxime tautomer is typically more stable. researchgate.net
The presence of the chloro substituent on the benzene ring will have a modest electronic effect on the thermodynamics of the reaction but is not expected to alter the fundamental driving forces.
Computational and Theoretical Studies on 2 Chloro N Hydroxybenzenecarboximidamide
Conformational Analysis and Spectroscopic Property PredictionsA systematic conformational analysis would identify the most stable conformers of the molecule by exploring the potential energy surface related to the rotation of single bonds. This is crucial as the molecule's conformation can significantly impact its biological activity and physical properties. Furthermore, theoretical calculations can predict spectroscopic data, such as ¹H and ¹³C NMR chemical shifts and infrared vibrational frequencies, which can be compared with experimental data for structural validation.chemicalbook.com
While the framework for a thorough computational study of 2-chloro-N'-hydroxybenzenecarboximidamide is clear, the specific data remains to be generated by future research. The insights from such a study would be valuable for applications in medicinal chemistry and materials science where similar structures have shown importance.
Based on the conducted research, no specific studies detailing the use of This compound as a direct precursor for the synthesis of benzoxazoles, benzoimidazoles, quinazolinone derivatives, thiazole, or pyrimidine scaffolds were found. Similarly, literature on its direct application in the synthesis of metal-amidoxime complexes for ligand design was not available in the search results.
The provided outline requires detailed research findings for each specified application of this particular compound. However, the available scientific literature does not appear to cover these specific synthetic routes originating from this compound. General synthesis methods for these heterocyclic systems exist but they utilize different starting materials.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly adhering to the provided outline and focusing solely on "this compound".
2 Chloro N Hydroxybenzenecarboximidamide As a Building Block in Complex Organic Synthesis
Contribution to Ligand Design in Coordination Chemistry
Coordination Modes and Geometries in Complex Formation
The functionality of 2-chloro-N'-hydroxybenzenecarboximidamide as a ligand in forming metal complexes stems from the presence of multiple potential donor atoms within its N'-hydroxycarboximidamide (amidoxime) group. This group, with the structure -C(=NOH)NH2, offers three nucleophilic centers: the oxime oxygen, the oxime nitrogen, and the amino nitrogen.
Potential Donor Atoms and Chelation: The amidoxime (B1450833) moiety can act as a versatile ligand, capable of coordinating to a central metal ion in several ways. The primary donor sites are the oximato oxygen and the imino nitrogen. Coordination involving these two sites results in the formation of a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The amino (-NH2) group is generally a weaker Lewis base in this system and is less likely to be involved in coordination in the ligand's neutral form.
Modes of Coordination: Based on the chemistry of related amidoxime ligands, this compound could exhibit several coordination modes:
Monodentate Coordination: While less common for this ligand type, it could theoretically coordinate through a single donor atom, most likely the oxime nitrogen or oxygen.
Bidentate (Chelating) Coordination: This is the most anticipated coordination mode. The ligand can act as a bidentate chelating agent, binding to a single metal center through two donor atoms. This typically occurs via the oxime nitrogen and the deprotonated oxime oxygen (forming an N,O-chelate). This mode is prevalent in the complexation of amidoximes with various transition metals.
Bridging Coordination: The ligand could also act as a bridging ligand, linking two or more metal centers. For instance, the oximato group can bridge two metal ions, leading to the formation of polynuclear complexes or coordination polymers.
The specific coordination mode adopted would depend on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the steric and electronic effects of the chloro-substituent on the benzene (B151609) ring. The ortho-position of the chloro group might influence the ligand's conformation and steric accessibility to the metal center.
Influence of Deprotonation: The coordination behavior is heavily influenced by the acidity of the oxime proton (-NOH). In neutral or acidic conditions, the ligand may coordinate as a neutral molecule. However, in the presence of a base or with metal ions that facilitate deprotonation, the ligand coordinates as an anion (amidoximate). The deprotonated form, [2-Cl-C6H4-C(=NO⁻)NH2], is a stronger electron donor and typically forms more stable complexes. Further deprotonation of the amino group is possible but generally requires strong bases or specific metal ions.
Resulting Geometries of Metal Complexes: The geometry of the resulting metal complex is determined by the coordination number of the central metal ion and the nature of the ligands bound to it. Common geometries for transition metal complexes include:
Octahedral: With a coordination number of six, which could be achieved, for example, by three bidentate ligands coordinating to one metal center, [M(L)3], or two bidentate ligands and two monodentate ligands, [M(L)2X2]. Complexes of 3-amino-N-hydroxybenzamidine with Co(II), Zn(II), and Cr(II) have been reported to possess octahedral geometry with a 1:2 metal-to-ligand stoichiometry.
Square Planar or Tetrahedral: A coordination number of four is also common. This can be achieved with two bidentate ligands, [M(L)2]. The choice between square planar (typical for d⁸ metals like Ni(II), Pd(II), Pt(II)) and tetrahedral (typical for d¹⁰ metals like Zn(II)) geometry depends on the electronic configuration of the metal ion.
Illustrative Data from Related Compounds: As specific experimental data for complexes of this compound is unavailable, the following table presents hypothetical coordination scenarios based on general principles. This data is for illustrative purposes only and is not based on experimental findings for the specified compound.
| Metal Ion (Example) | Ligand:Metal Ratio | Potential Coordination Mode | Predicted Geometry |
| Ni(II) | 2:1 | Bidentate (N,O-chelate) | Square Planar |
| Co(III) | 3:1 | Bidentate (N,O-chelate) | Octahedral |
| Cu(II) | 2:1 | Bidentate (N,O-chelate) | Distorted Square Planar |
| Zn(II) | 2:1 | Bidentate (N,O-chelate) | Tetrahedral |
Further experimental research, including synthesis and single-crystal X-ray diffraction studies, is required to definitively determine the coordination modes and geometries of complexes formed with this compound.
Analytical Methodologies for Characterization and Reaction Monitoring in 2 Chloro N Hydroxybenzenecarboximidamide Research
Spectroscopic Techniques for Structural Elucidation of Synthetic Products
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-chloro-N'-hydroxybenzenecarboximidamide, both ¹H and ¹³C NMR provide critical data.
In ¹H NMR, the aromatic protons on the 2-chlorophenyl group would appear as a complex multiplet pattern in the characteristic downfield region of approximately 7.0-8.0 ppm. The specific chemical shifts and coupling constants of these four protons provide definitive information about the substitution pattern on the benzene (B151609) ring. The protons of the N-H and O-H groups are labile and their signals can be broad, appearing over a wide range of chemical shifts. Their presence can be confirmed by a D₂O exchange experiment, where the signals would disappear.
¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The spectrum would show six distinct signals for the aromatic carbons, with the carbon atom bonded to the chlorine (C-Cl) being significantly influenced by the halogen's electronegativity. The imidoyl carbon (C=N) is also a key diagnostic signal, typically appearing in the range of 140-160 ppm. The use of advanced NMR techniques like HMQC and HMBC can further confirm the complete assignment of all proton and carbon signals. researchgate.net
Table 1: Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Aromatic (Ar-H) | ~7.0 - 8.0 | Complex splitting pattern due to ortho, meta, and para couplings. |
| ¹H | Hydroxyl (-OH) | Variable, broad | Position is concentration and solvent dependent; disappears on D₂O exchange. |
| ¹H | Amine (-NH₂) | Variable, broad | Position is concentration and solvent dependent; disappears on D₂O exchange. |
| ¹³C | Imidoyl (C=N) | ~140 - 160 | Characteristic shift for the amidoxime (B1450833) functional group. |
| ¹³C | Aromatic (Ar-C) | ~120 - 140 | Six distinct signals expected, with shifts influenced by the chloro and carboximidamide substituents. chemicalbook.com |
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands confirm its structure. ctppc.org Key vibrational frequencies include a broad band for the O-H stretch around 3600-3200 cm⁻¹, N-H stretching vibrations in the 3400-3100 cm⁻¹ region, and a strong absorption for the C=N double bond at approximately 1640-1680 cm⁻¹. mu-varna.bg Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-Cl stretch appears in the fingerprint region, typically between 800-600 cm⁻¹.
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show strong absorption bands corresponding to π → π* transitions within the substituted benzene ring. semanticscholar.org The exact position of the maximum absorption (λ_max) is influenced by the solvent and the electronic effects of the chloro and N'-hydroxycarboximidamide substituents on the aromatic system. mu-varna.bg
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Intensity |
| Hydroxyl | O-H stretch | 3600 - 3200 | Broad, Medium-Strong |
| Amine | N-H stretch | 3400 - 3100 | Medium |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium-Weak |
| Imine | C=N stretch | 1680 - 1640 | Strong |
| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium, Multiple Bands |
| Chloroalkane | C-Cl stretch | 800 - 600 | Strong |
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and structural components. For this compound, the molecular ion peak (M⁺) would be observed. A highly characteristic feature would be the presence of an M+2 peak with roughly one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). docbrown.info
Common fragmentation patterns in electron impact (EI) mass spectrometry would involve the loss of small, stable neutral molecules or radicals. libretexts.orgyoutube.com Expected fragments could arise from the loss of a hydroxyl radical (·OH, M-17), water (H₂O, M-18), or the chlorine atom (·Cl, M-35). Alpha-cleavage next to the amine and imine groups is also a common fragmentation pathway. libretexts.org
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful hybrid technique. However, due to the polarity and potential thermal instability of the N-hydroxy and amine groups, direct analysis of this compound by GC can be challenging. nih.gov Therefore, chemical derivatization, such as silylation to convert the acidic O-H and N-H protons into less polar trimethylsilyl (B98337) (TMS) ethers, is often required to increase volatility and thermal stability for successful GC/MS analysis. nih.govjfda-online.comnih.gov
Chromatographic Methods for Reaction Monitoring and Product Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are vital both for tracking the conversion of reactants to products and for purifying the final compound from unreacted starting materials and byproducts.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. ctppc.org A small spot of the reaction mixture is applied to a silica (B1680970) gel or alumina (B75360) plate, which is then developed in a suitable solvent system (mobile phase). By comparing the spots of the reaction mixture with those of the starting materials, the formation of the product (which will have a different R_f value) can be tracked over time. Visualization is often achieved using a UV lamp. ctppc.org
When the reaction is complete, Column Chromatography (CC) is employed for purification on a larger scale. libretexts.org The principle is the same as TLC, but the stationary phase (typically silica gel) is packed into a vertical glass column. researchgate.netgoogle.com The crude product is loaded onto the top of the column, and a solvent or solvent mixture (eluent), often a mix of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through. researchgate.net Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation and collection in different fractions. rochester.edu For basic compounds like amidoximes, which may interact strongly with acidic silica gel, alternative stationary phases like alumina or amine-functionalized silica may be used to improve separation and prevent decomposition. biotage.com
High-Performance Liquid Chromatography (HPLC) is a highly efficient chromatographic technique used for the separation, identification, and quantification of compounds. For analyzing a polar compound like this compound, reversed-phase HPLC is the most common approach. nih.gov In this method, a non-polar stationary phase (like a C18 or C16 column) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like methanol (B129727) or acetonitrile. sigmaaldrich.comhelixchrom.com The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the analyte absorbs strongly. sigmaaldrich.com HPLC is valuable for assessing the purity of the final product and for quantitative analysis.
Gas Chromatography (GC) separates volatile compounds in the gas phase. As mentioned, direct analysis of this compound is often problematic due to its low volatility and polar functional groups. researchgate.net These groups can lead to poor peak shape and thermal degradation in the high-temperature environment of the GC inlet and column. researchgate.net Consequently, GC analysis almost always requires a prior derivatization step to block the active hydrogen atoms and create a more volatile and stable analogue suitable for analysis. researchgate.net
Future Directions and Emerging Research Avenues for 2 Chloro N Hydroxybenzenecarboximidamide
Exploration of New Synthetic Pathways and Green Chemistry Innovations
The conventional synthesis of amidoximes, including 2-chloro-N'-hydroxybenzenecarboximidamide, typically involves the reaction of a nitrile (2-chlorobenzonitrile) with hydroxylamine (B1172632). nih.gov While effective, future research will increasingly focus on developing more sustainable and efficient synthetic routes aligned with the principles of green chemistry. jddhs.com
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. jddhs.com Key areas for innovation in the synthesis of this compound include:
Alternative Solvents and Catalysts: Moving away from traditional organic solvents towards greener alternatives like water, ionic liquids, or bio-based solvents such as ethyl lactate can significantly reduce the environmental impact. jddhs.com The exploration of biocatalysts or heterogeneous catalysts that can be easily recovered and recycled will also be a major focus. nih.gov
Energy Efficiency: The use of microwave irradiation or ultrasonication can accelerate reaction times and improve yields, often under solvent-free conditions, thereby reducing energy consumption. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. Future research could explore one-pot, multi-step syntheses that minimize waste by avoiding the isolation of intermediates. nih.gov
Table 1: Comparison of Synthetic Approaches for this compound
| Feature | Traditional Synthesis | Emerging Green Synthesis |
|---|---|---|
| Starting Materials | 2-chlorobenzonitrile (B47944), Hydroxylamine hydrochloride | 2-chlorobenzonitrile, Aqueous hydroxylamine |
| Solvent | Ethanol (B145695), Methanol (B129727) | Water, Ionic Liquids, or Solvent-free |
| Energy Input | Conventional heating (reflux) | Microwave, Ultrasonic irradiation |
| Byproducts | Inorganic salts | Minimal, often just water |
| Efficiency | Moderate yields, longer reaction times | Potentially higher yields, shorter reaction times |
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Future research will leverage a combination of advanced analytical and computational methods to gain deeper insights.
Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are routinely used, advanced methods can provide more detailed information. Two-dimensional NMR techniques can help to unambiguously assign the stereochemistry (E/Z isomerism) of the oxime group. In-situ spectroscopic monitoring can provide real-time data on reaction kinetics and mechanism. researchgate.net
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling molecular structures, predicting spectroscopic properties, and elucidating reaction pathways. nih.gov These calculations can help rationalize experimental findings and guide the design of new experiments. For instance, computational studies can predict the pKa values of the amidoxime (B1450833) group and model its interaction with metal ions, which is vital for designing new ligands. ornl.gov
Table 2: Application of Advanced Techniques for Characterization
| Technique | Information Gained | Research Implication |
|---|---|---|
| 2D NMR (NOESY, COSY) | Unambiguous determination of E/Z isomers, spatial relationships of atoms. | Understanding structure-activity relationships. |
| In-situ IR/Raman | Real-time monitoring of reaction progress and intermediate formation. | Optimization of reaction conditions and mechanistic studies. |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies, reaction energies. | Prediction of reactivity, spectroscopic data, and thermodynamic properties. nih.gov |
| Single Crystal X-ray Diffraction | Precise three-dimensional molecular structure and intermolecular interactions. | Definitive structural confirmation and understanding of solid-state packing. researchgate.net |
Expanding the Utility of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient tools for generating molecular diversity. nih.gov Amidoximes are valuable precursors for various heterocyclic compounds, and this compound is well-suited to be a key building block in MCRs.
Future research will focus on employing this compound in established and novel MCRs to rapidly synthesize libraries of complex molecules for drug discovery and materials science. beilstein-journals.org For example, it can be used to create substituted 1,2,4-oxadiazoles, which are important scaffolds in medicinal chemistry. acs.org Its participation in reactions like the Ugi or Povarov reactions could lead to novel molecular architectures. nih.govnih.gov The efficiency and high atom economy of MCRs align well with the principles of green chemistry. mdpi.com
Table 3: Potential Multicomponent Reactions Involving this compound
| MCR Name | Potential Reactants | Potential Product Class |
|---|---|---|
| Cyclocondensation | This compound, Aldehyde, Isocyanide | Highly substituted heterocyclic systems |
| Ugi-type Reaction | This compound (as acid component), Amine, Carbonyl compound, Isocyanide | Complex acyclic amides with potential for further cyclization |
| Heterocycle Formation | This compound, Dicarbonyl compound, Amine | Novel poly-functionalized nitrogen-containing heterocycles |
Integration with Flow Chemistry and Automated Synthesis for Scalable Research
To transition from laboratory-scale synthesis to larger-scale production for screening or material application, modern enabling technologies like flow chemistry and automated synthesis are essential.
Flow Chemistry: Performing reactions in continuous flow reactors offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov The synthesis of amidoximes has been shown to be amenable to microreactor technology, which can lead to higher yields and purity. nih.gov Future work will involve developing a robust, continuous-flow process for this compound.
Automated Synthesis: Automated platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization process. chimia.chdaneshyari.com Integrating flow reactors with automated purification and analysis systems can create a powerful platform for the high-throughput synthesis and screening of derivatives of this compound. beilstein-journals.org
Table 4: Comparison of Batch vs. Flow Synthesis for Amidoximes
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Difficult, requires re-optimization | Straightforward by extending run time |
| Safety | Handling of large volumes of reagents | Small reaction volumes, better temperature control |
| Control | Less precise control over mixing and temperature | Precise control over stoichiometry, residence time, and temperature |
| Reproducibility | Can be variable between batches | High reproducibility |
| Integration | Difficult to integrate with other processes | Easily integrated with in-line analysis and purification |
Development of Novel Ligands and Catalysts Derived from Amidoxime Structures
The amidoxime functional group is an excellent chelating agent for a wide range of metal ions, including transition metals, lanthanides, and actinides. acs.orgresearchgate.net This property makes this compound a promising candidate for the development of novel ligands and catalysts.
Coordination Chemistry: The amidoxime group can act as a bidentate ligand, forming stable five-membered rings with metal ions. acs.org The electronic properties of the ligand, and thus its coordination behavior, can be tuned by the 2-chloro substituent on the aromatic ring. Future research will involve synthesizing and characterizing metal complexes of this compound and evaluating their potential in areas such as catalysis, sensing, and metal extraction. researchgate.net
Catalyst Development: By immobilizing the amidoxime-metal complexes on solid supports (e.g., polymers, silica (B1680970), or rice husk), heterogeneous catalysts can be developed. researchgate.net These catalysts would be easily separable from the reaction mixture and reusable, making them economically and environmentally attractive. Potential applications include cross-coupling reactions, oxidations, and reductions.
Table 5: Potential Applications of Metal Complexes
| Metal Ion | Potential Complex Structure | Potential Application Area |
|---|---|---|
| Copper (Cu²⁺) | Bidentate chelate with N,O-coordination | Catalysis (e.g., click chemistry), Antifungal agents |
| Iron (Fe³⁺) | Monomeric or polymeric complexes | Magnetic materials, Fenton-like catalysts |
| Palladium (Pd²⁺) | Square planar complexes | Heterogeneous catalysts for cross-coupling reactions (e.g., Suzuki, Heck) |
| Uranyl (UO₂²⁺) | Strong chelation for actinide separation | Environmental remediation, Nuclear fuel cycle |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Coordination complexes with specific geometries | Fluorescent probes, Luminescent materials mdpi.com |
Q & A
Q. What are the established synthetic methodologies for 2-chloro-N'-hydroxybenzenecarboximidamide?
The compound is typically synthesized via condensation reactions involving substituted benzimidoyl chlorides. For example, analogous procedures involve reacting carboxylic acid derivatives (e.g., 2-pyridinecarboxylic acid) with benzimidoyl chloride in the presence of triethylamine and acetonitrile, followed by heating at 50–60°C for 2 hours. Post-reaction purification via silica gel chromatography with chloroform or acetone as eluents is recommended .
Q. What spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve aromatic proton environments and confirm the chloro and hydroxyimino substituents. Ultraviolet (UV) spectroscopy can identify π→π* transitions in the aromatic system, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Cross-referencing experimental data with computational predictions (e.g., ACD/Labs Percepta) helps validate results .
Q. What safety protocols are mandated for handling this compound?
Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed by certified hazardous waste management services. First-aid measures for accidental exposure include rinsing eyes with water for 15 minutes and seeking immediate medical consultation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and predicted spectroscopic data?
Discrepancies in NMR or MS data may arise from solvent effects, impurities, or tautomeric equilibria. For example, the hydroxyimino group may exhibit dynamic behavior in solution. Validate purity via HPLC and compare experimental results with computational tools (e.g., ACD/Labs). For ambiguous cases, isotopic labeling or 2D NMR (e.g., HSQC, HMBC) can clarify structural assignments .
Q. What strategies enhance the compound’s reactivity in nucleophilic substitution reactions?
The chloro substituent’s leaving-group ability can be modulated by adjusting solvent polarity (e.g., DMF for polar aprotic conditions) or introducing catalytic agents (e.g., KI for Finkelstein-type reactions). Pre-activation with silver nitrate or copper catalysts may improve electrophilicity. Monitor reaction progress via TLC and optimize temperature gradients to suppress side reactions .
Q. How should conflicting CAS registry numbers (29568-74-9 vs. 56935-60-5) be addressed in literature reviews?
Cross-reference databases like PubChem, ChemSpider, and Reaxys to verify molecular descriptors (e.g., SMILES, InChI). Differences may stem isomeric forms, salt forms, or historical registry errors. Validate via experimental characterization (e.g., melting point, FTIR) and consult authoritative sources such as the CRC Handbook of Chemistry and Physics .
Q. What experimental designs mitigate interference from byproducts in condensation reactions?
Use stoichiometric control (e.g., limiting reagent ratios) and in situ quenching agents (e.g., molecular sieves to absorb water). Employ tandem mass spectrometry (MS/MS) to identify byproducts. For example, triethylammonium chloride byproducts can be removed via filtration or liquid-liquid extraction. Reaction optimization via Design of Experiments (DoE) minimizes impurities .
Notes on Data Interpretation
- Contradictory CAS Numbers : Always verify using multiple databases and physical property comparisons .
- Reactivity Optimization : Tailor reaction conditions to the electronic effects of the chloro and hydroxyimino groups, which influence resonance stabilization and electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
